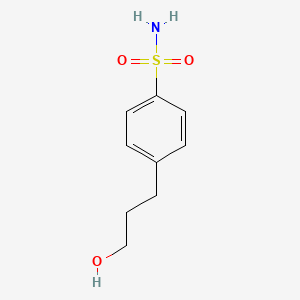

4-(3-Hydroxypropyl)benzenesulfonamide

Description

Structure

3D Structure

Properties

CAS No. |

135832-46-1 |

|---|---|

Molecular Formula |

C9H13NO3S |

Molecular Weight |

215.27 g/mol |

IUPAC Name |

4-(3-hydroxypropyl)benzenesulfonamide |

InChI |

InChI=1S/C9H13NO3S/c10-14(12,13)9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,1-2,7H2,(H2,10,12,13) |

InChI Key |

NSNHWGDFYDLMBS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCCO)S(=O)(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-(3-Hydroxypropyl)benzenesulfonamide: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(3-Hydroxypropyl)benzenesulfonamide. As a member of the benzenesulfonamide class of compounds, this molecule holds potential for further investigation in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and chemical synthesis.

Introduction: The Significance of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a well-established pharmacophore in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The primary sulfonamide group is a key structural feature, capable of acting as a hydrogen bond donor and acceptor, and its derivatives have demonstrated a broad spectrum of biological activities. These activities include, but are not limited to, antibacterial, carbonic anhydrase inhibition, and anticancer effects[1]. 4-(3-Hydroxypropyl)benzenesulfonamide, with its terminal hydroxyl group, presents a unique opportunity for further chemical modification and exploration of its structure-activity relationships.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While experimental data for 4-(3-Hydroxypropyl)benzenesulfonamide is not extensively reported in the literature, we can compile its known identifiers and computed properties.

Table 1: Chemical Identifiers and Computed Physicochemical Properties of 4-(3-Hydroxypropyl)benzenesulfonamide

| Property | Value | Source |

| CAS Number | 135832-46-1 | [2][3] |

| Molecular Formula | C₉H₁₃NO₃S | [2][3] |

| Molecular Weight | 215.27 g/mol | [2][3] |

| IUPAC Name | 4-(3-hydroxypropyl)benzenesulfonamide | [2] |

| SMILES | C1=CC(=CC=C1CCCO)S(=O)(=O)N | [2] |

| InChIKey | NSNHWGDFYDLMBS-UHFFFAOYSA-N | [2] |

| Computed LogP | 0.2 | [2] |

| Computed Polar Surface Area | 88.8 Ų | [2] |

| Computed Hydrogen Bond Donors | 2 | [2] |

| Computed Hydrogen Bond Acceptors | 3 | [2] |

Note: The LogP, Polar Surface Area, and Hydrogen Bond Donor/Acceptor counts are computationally predicted and should be considered as estimates. Experimental determination is recommended for precise values.

Synthesis of 4-(3-Hydroxypropyl)benzenesulfonamide

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 4-(3-Hydroxypropyl)benzenesulfonamide.

Step-by-Step Experimental Protocol (General Procedure)

Step 1: Synthesis of 4-(3-Hydroxypropyl)benzene-1-sulfonyl chloride

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

-

Reagents: Cool the flask containing 3-phenylpropan-1-ol (1 equivalent) in an ice bath.

-

Reaction: Slowly add chlorosulfonic acid (2-3 equivalents) dropwise via the dropping funnel, maintaining the reaction temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The product, 4-(3-hydroxypropyl)benzene-1-sulfonyl chloride, will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be used in the next step without further purification, or it can be recrystallized from a suitable solvent if necessary.

Step 2: Synthesis of 4-(3-Hydroxypropyl)benzenesulfonamide

-

Reaction Setup: In a well-ventilated fume hood, dissolve the crude 4-(3-hydroxypropyl)benzene-1-sulfonyl chloride (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or acetone in a round-bottom flask equipped with a magnetic stirrer.

-

Reaction: Cool the solution in an ice bath and add an excess of aqueous ammonia (e.g., 28-30% solution) dropwise.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for several hours until the reaction is complete, as indicated by TLC.

-

Work-up: Remove the organic solvent under reduced pressure. The aqueous residue will contain the product.

-

Purification: The product can be isolated by extraction with an organic solvent (e.g., ethyl acetate) after adjusting the pH of the aqueous layer. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure 4-(3-hydroxypropyl)benzenesulfonamide.

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental spectra for 4-(3-Hydroxypropyl)benzenesulfonamide, this section provides a predicted 1H and 13C NMR spectral analysis based on the chemical structure and typical chemical shifts for similar compounds.

Predicted ¹H NMR Spectrum

Caption: Predicted ¹H NMR chemical shifts for 4-(3-Hydroxypropyl)benzenesulfonamide.

-

Aromatic Protons: Two doublets are expected in the aromatic region, corresponding to the four protons on the benzene ring. The protons ortho to the sulfonyl group (adjacent to the propyl chain) will be downfield (δ ~7.8 ppm) compared to the protons meta to the sulfonyl group (δ ~7.4 ppm).

-

Propyl Chain Protons: The three methylene groups of the propyl chain will give rise to three distinct signals. The methylene group attached to the hydroxyl group (-CH₂OH) is expected to be a triplet at around δ 3.6 ppm. The methylene group attached to the benzene ring (Ar-CH₂-) will likely be a triplet at approximately δ 2.7 ppm. The central methylene group (-CH₂-) will appear as a quintet (or multiplet) around δ 1.9 ppm.

-

Exchangeable Protons: The two protons of the sulfonamide group (-SO₂NH₂) are expected to appear as a broad singlet around δ 7.2 ppm. The proton of the hydroxyl group (-OH) will likely be a triplet around δ 4.5 ppm. The chemical shifts of these protons are highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectrum

-

Aromatic Carbons: Four signals are expected in the aromatic region (δ 120-150 ppm). The carbon atom attached to the sulfonyl group and the carbon atom attached to the propyl chain will be quaternary and have distinct chemical shifts. The other two signals will correspond to the four CH carbons of the benzene ring.

-

Aliphatic Carbons: Three signals are expected for the propyl chain. The carbon of the -CH₂OH group will be in the range of δ 60-65 ppm. The other two methylene carbons will appear further upfield.

Potential Applications in Drug Discovery and Development

While specific biological activities for 4-(3-Hydroxypropyl)benzenesulfonamide have not been extensively reported, the benzenesulfonamide scaffold is a key feature in numerous clinically approved drugs. This suggests that 4-(3-Hydroxypropyl)benzenesulfonamide could serve as a valuable building block or lead compound in several therapeutic areas.

Carbonic Anhydrase Inhibition

Many benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes[6]. Inhibition of specific CA isoforms has been a successful strategy for the treatment of glaucoma, epilepsy, and certain types of cancer. The primary sulfonamide group of 4-(3-Hydroxypropyl)benzenesulfonamide is a key pharmacophoric element for CA binding. The hydroxypropyl side chain could be further modified to enhance potency and selectivity for different CA isoforms.

Caption: Mechanism of carbonic anhydrase inhibition by benzenesulfonamides.

Antibacterial Agents

The benzenesulfonamide core is the defining feature of sulfa drugs, the first class of synthetic antibacterial agents. While the use of simple sulfonamides has declined due to antibiotic resistance, the scaffold continues to be a source of inspiration for the development of new antimicrobial agents[2]. The 4-(3-hydroxypropyl) substituent could be a starting point for the design of novel sulfonamides with improved efficacy or a different spectrum of activity.

Anticancer Drug Development

Certain benzenesulfonamide derivatives have shown promising anticancer activity through various mechanisms, including the inhibition of tumor-associated carbonic anhydrase isoforms (e.g., CA IX and XII), which are involved in pH regulation and tumor progression in hypoxic environments[7]. The hydroxyl group on 4-(3-Hydroxypropyl)benzenesulfonamide provides a convenient handle for the attachment of other pharmacophores or targeting moieties to develop novel anticancer agents.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-(3-Hydroxypropyl)benzenesulfonamide is not widely available, general precautions for handling benzenesulfonamide derivatives should be followed. These compounds are typically crystalline solids at room temperature.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place. ChemScene suggests storage at 2-8°C[3].

For related compounds like N-(3-Hydroxypropyl)-4-methylbenzenesulfonamide, the following hazard statements are listed: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[8][9]. Similar precautions should be taken when handling 4-(3-Hydroxypropyl)benzenesulfonamide.

Conclusion

4-(3-Hydroxypropyl)benzenesulfonamide is a benzenesulfonamide derivative with potential for further exploration in medicinal chemistry and drug discovery. While detailed experimental data is currently limited, its structural features suggest it could serve as a valuable building block for the synthesis of novel carbonic anhydrase inhibitors, antibacterial agents, or anticancer compounds. The synthetic protocol outlined in this guide provides a practical starting point for its preparation in a laboratory setting. Further research is warranted to fully characterize its physicochemical properties, elucidate its biological activities, and unlock its full therapeutic potential.

References

-

PubChem. 4-(3-Hydroxypropyl)benzene-1-sulfonamide. [Link]

-

PubChem. p-Hydroxybenzenesulfonamide. [Link]

-

IntechOpen. Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

MDPI. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]

-

PMC. N-(4-Hydroxyphenyl)benzenesulfonamide. [Link]

-

Frontiers. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. [Link]

-

RSC Publishing. Development, biological evaluation, and molecular modelling of some benzene-sulfonamide derivatives as protein tyrosine phosphatase-1B inhibitors for managing diabetes mellitus and associated metabolic disorders. [Link]

-

ResearchGate. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. [Link]

-

PubMed. Development of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives utilizing tail/dual-tail approaches as novel carbonic anhydrase inhibitors. [Link]

Sources

- 1. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives | IntechOpen [intechopen.com]

- 5. N-(4-Hydroxyphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives utilizing tail/dual-tail approaches as novel carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzenesulfonamide(98-10-2) 1H NMR spectrum [chemicalbook.com]

- 8. Development, biological evaluation, and molecular modelling of some benzene-sulfonamide derivatives as protein tyrosine phosphatase-1B inhibitors for managing diabetes mellitus and associated metabolic disorders - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. N-(3-Hydroxypropyl)-4-methylbenzenesulfonamide | 13379-98-1 [sigmaaldrich.com]

An In-Depth Technical Guide to 4-(3-Hydroxypropyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is understood that the true value of a chemical entity lies not just in its structure, but in the comprehensive understanding of its synthesis, mechanism of action, and potential applications. This guide is designed to provide a deep, practical, and technically sound overview of 4-(3-Hydroxypropyl)benzenesulfonamide, a molecule of significant interest in the field of medicinal chemistry, particularly as a carbonic anhydrase inhibitor. The information herein is curated to be a valuable resource, blending established scientific principles with actionable protocols and data.

Introduction and Significance

4-(3-Hydroxypropyl)benzenesulfonamide is a primary benzenesulfonamide derivative. The core structure, a sulfonamide group attached to a benzene ring, is a well-established pharmacophore known for its ability to inhibit carbonic anhydrases (CAs).[1][2] CAs are a family of ubiquitous zinc-containing metalloenzymes that play a critical role in numerous physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[3][4]

The inhibition of specific CA isoforms is a validated therapeutic strategy for a range of conditions, including glaucoma, epilepsy, and certain types of cancer.[2][5][6] The benzenesulfonamide moiety is the key to this inhibitory activity, with the unsubstituted sulfonamide group (-SO₂NH₂) coordinating directly to the catalytic Zn(II) ion in the enzyme's active site.[5] The 4-position substituent, in this case, the 3-hydroxypropyl group, serves as a "tail." The nature of this tail is crucial as it can extend into different regions of the active site cavity, influencing the compound's binding affinity and, critically, its selectivity for different CA isoforms.[7]

This guide will delve into the essential technical aspects of 4-(3-Hydroxypropyl)benzenesulfonamide, from its fundamental properties to its biological evaluation.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is the foundation for its application in research and development. The key properties of 4-(3-Hydroxypropyl)benzenesulfonamide are summarized below.

| Property | Value | Source |

| CAS Number | 135832-46-1 | [8][9] |

| Molecular Formula | C₉H₁₃NO₃S | [8][9] |

| Molecular Weight | 215.27 g/mol | [8][9] |

| IUPAC Name | 4-(3-hydroxypropyl)benzenesulfonamide | [9] |

| SMILES | C1=CC(=CC=C1CCCO)S(=O)(=O)N | [9] |

| Appearance | Typically a solid | |

| Storage | Sealed in a dry environment, recommended at 2-8°C | [8] |

Synthesis and Purification Workflow

The following represents a generalized, yet detailed, protocol that a skilled chemist could adapt and optimize.

Proposed Synthetic Pathway

A plausible two-step synthesis would involve the sulfonation of a suitable precursor followed by amination.

Caption: Proposed workflow for synthesis and purification.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(3-Hydroxypropyl)benzene-1-sulfonyl chloride

-

Causality: The chlorosulfonation of an aromatic ring is a classic electrophilic aromatic substitution reaction. Chlorosulfonic acid serves as the powerful electrophile needed to directly sulfonate the benzene ring. The reaction is performed at low temperature to control its high reactivity and prevent side reactions.

-

Procedure:

-

In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride drying tube, cool chlorosulfonic acid (e.g., 4 equivalents) to 0°C in an ice-salt bath.

-

Slowly add 3-phenyl-1-propanol (1 equivalent) dropwise to the cooled chlorosulfonic acid with vigorous stirring, ensuring the temperature does not rise above 5°C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5°C for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring. The sulfonyl chloride intermediate should precipitate as a solid.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

-

Step 2: Synthesis of 4-(3-Hydroxypropyl)benzenesulfonamide

-

Causality: The sulfonyl chloride is a reactive intermediate. The chlorine atom is a good leaving group, readily displaced by a nucleophile like ammonia to form the stable sulfonamide.

-

Procedure:

-

Add the crude 4-(3-hydroxypropyl)benzene-1-sulfonyl chloride from the previous step portion-wise to a stirred, chilled (0-5°C) solution of concentrated aqueous ammonia (e.g., 10 equivalents).

-

Stir the mixture vigorously at low temperature for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Acidify the reaction mixture with dilute HCl to precipitate the product.

-

Collect the crude product by vacuum filtration, wash with cold water, and air dry.

-

Purification:

-

Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or isopropanol/water mixture, to yield the final product as a crystalline solid.

-

Column Chromatography: If further purification is needed, silica gel column chromatography can be employed using a solvent system like ethyl acetate/hexane.

Mechanism of Action: Carbonic Anhydrase Inhibition

The therapeutic and research applications of 4-(3-Hydroxypropyl)benzenesulfonamide stem from its role as a carbonic anhydrase inhibitor. The mechanism is well-understood and relies on the fundamental chemistry of the sulfonamide group.[5]

-

Zinc Binding: The active site of all carbonic anhydrases contains a zinc ion (Zn²⁺).[4] In its catalytic state, this zinc ion is coordinated to three histidine residues and a water molecule (or a hydroxide ion, depending on the pH).[13]

-

Competitive Inhibition: The primary sulfonamide group (-SO₂NH₂) of the inhibitor is deprotonated to its anionic form (-SO₂NH⁻). This anion acts as a powerful ligand that displaces the zinc-bound water/hydroxide.[13]

-

Tetrahedral Coordination: The sulfonamide nitrogen forms a coordinate bond with the Zn²⁺ ion, establishing a stable, tetrahedral coordination geometry. This binding effectively blocks the active site, preventing the substrate (CO₂) from accessing the catalytic zinc ion and thus inhibiting the enzyme's function.[5]

Caption: Sulfonamide anion binding to the active site zinc ion.

In Vitro Biological Evaluation: CA Inhibition Assay

To quantify the inhibitory potency of 4-(3-Hydroxypropyl)benzenesulfonamide against various CA isoforms, a robust and reproducible enzymatic assay is required. A widely used method is the colorimetric assay based on the esterase activity of carbonic anhydrase.[14]

Principle of the Assay

This assay measures the ability of CA to hydrolyze a substrate, p-nitrophenyl acetate (pNPA), into the chromogenic product p-nitrophenol.[14] The rate of p-nitrophenol formation is monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm.[14] When an inhibitor like 4-(3-Hydroxypropyl)benzenesulfonamide is present, the rate of this reaction decreases in a concentration-dependent manner, allowing for the calculation of the half-maximal inhibitory concentration (IC₅₀).[14]

Detailed Assay Protocol

This protocol is adapted from standard procedures for screening CA inhibitors.[14][15][16]

1. Reagent Preparation:

-

Assay Buffer: 50 mM Tris-SO₄, pH 7.4.[14]

-

Enzyme Solution: Prepare a stock solution of the desired human carbonic anhydrase (hCA) isoform (e.g., hCA I, II, IX, XII) in the assay buffer. The final concentration should be optimized to produce a linear reaction rate for at least 10-15 minutes.[14]

-

Substrate Solution: 3 mM p-nitrophenyl acetate (pNPA) in acetonitrile/assay buffer. This solution should be prepared fresh daily.[14]

-

Test Compound: Prepare a stock solution of 4-(3-Hydroxypropyl)benzenesulfonamide in a suitable solvent (e.g., DMSO) and create a series of dilutions at 10X the final desired concentrations.

-

Reference Inhibitor: A known potent CA inhibitor, such as Acetazolamide, should be used as a positive control.[16]

2. Assay Procedure (96-well plate format):

-

Plate Setup:

-

Pre-incubation: Mix the contents of the wells and incubate the plate at room temperature for 10-15 minutes.[15][17]

-

Reaction Initiation: Add 10 µL of the 3 mM pNPA substrate solution to all wells (except the blank) to initiate the reaction. The final volume in each well will be 200 µL.[14]

-

Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm in kinetic mode for 10-20 minutes at room temperature.[16][17]

3. Data Analysis:

-

Calculate Reaction Rates: For each well, determine the rate of reaction (slope, ΔAbs/min) from the linear portion of the kinetic curve.[14]

-

Calculate Percent Inhibition:

-

% Inhibition = [1 - (Rate of Inhibitor Well / Rate of Enzyme Control Well)] x 100

-

-

Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve (sigmoidal model) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzymatic reaction rate by 50%.[14]

Analytical Characterization

Confirming the identity, purity, and structure of the synthesized compound is a critical, self-validating step in any chemical research workflow. Standard analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

-

Purpose: To assess the purity of the final compound and monitor reaction progress.

-

Typical Method:

-

Column: A reversed-phase column, such as a C8 or C18 (e.g., 250 x 4.6 mm, 5 µm), is commonly used.[18][19]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent like acetonitrile or methanol.[20]

-

Detection: UV detection at a wavelength where the benzene ring absorbs, typically around 254 nm.

-

Injection Volume: 5-10 µL.[19]

-

Flow Rate: 1.0 mL/min.[19]

-

-

Expected Outcome: A pure sample should show a single major peak at a specific retention time. The peak area percentage can be used to quantify purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To elucidate and confirm the molecular structure of the compound.

-

¹H NMR:

-

Aromatic Protons: Expect signals in the aromatic region (~7.0-8.0 ppm) showing a characteristic splitting pattern for a 1,4-disubstituted benzene ring (two doublets).

-

Alkyl Protons: Expect signals corresponding to the three methylene groups (-CH₂-) of the hydroxypropyl chain, likely in the range of 1.5-4.0 ppm. The -CH₂- group adjacent to the hydroxyl will be the most downfield.

-

Hydroxyl and Sulfonamide Protons: The -OH and -NH₂ protons will appear as broad singlets that are exchangeable with D₂O.

-

-

¹³C NMR: Expect distinct signals for each unique carbon atom in the molecule, including the aromatic carbons and the three aliphatic carbons of the side chain.

Mass Spectrometry (MS)

-

Purpose: To confirm the molecular weight of the compound.

-

Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Expected Outcome: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 216.27.

Applications and Future Directions

The primary application for 4-(3-Hydroxypropyl)benzenesulfonamide is as a research tool and a scaffold for drug discovery. Its value lies in:

-

Structure-Activity Relationship (SAR) Studies: By serving as a parent compound, it allows researchers to systematically modify the 3-hydroxypropyl tail to explore how changes in length, branching, or functional groups affect potency and isoform selectivity.[7][21]

-

Probing CA Isoform Selectivity: While benzenesulfonamides are generally broad-spectrum CA inhibitors, the "tail" provides an opportunity to design inhibitors with greater selectivity for specific isoforms, such as the tumor-associated CA IX and XII, which could lead to more targeted anticancer therapies with fewer side effects.[7]

-

Development of Novel Therapeutics: As a lead compound, it can be optimized to improve pharmacokinetic and pharmacodynamic properties, potentially leading to new clinical candidates for glaucoma, epilepsy, or other CA-related pathologies.[10]

Future research will likely focus on using computational and structural biology techniques (e.g., X-ray crystallography) to understand how the 3-hydroxypropyl tail interacts within the active site of various CA isoforms, guiding the rational design of next-generation, isoform-selective inhibitors.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 4-(3-Hydroxypropyl)benzenesulfonamide.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[8]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Consult the Material Safety Data Sheet (MSDS) from the supplier for complete and detailed safety information.

References

- Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay - Benchchem.

- Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action | Journal of Medicinal Chemistry - ACS Publications.

- Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) - Assay Genie.

- Carbonic Anhydrase Inhibitors | Mechanism of Action - YouTube.

- ab283387 – Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).

- A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.

- Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric) - Sigma-Aldrich.

- Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - MDPI.

- Carbonic anhydrase inhibitors. Sulfonamide diuretics revisited—old leads for new applications? - Organic & Biomolecular Chemistry (RSC Publishing).

- Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC.

- Development of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives utilizing tail/dual-tail approaches as novel carbonic anhydrase inhibitors - PubMed.

- 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.

- Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC.

- Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational- aided - Usiena air.

- 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors - PMC.

- 135832-46-1 | 4-(3-Hydroxypropyl)benzenesulfonamide - ChemScene.

- 4-(3-Hydroxypropyl)benzene-1-sulfonamide | C9H13NO3S | CID 15707360 - PubChem.

- Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - MDPI.

- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

- N-(4-Hydroxyphenyl)benzenesulfonamide - R Discovery.

- N-(3-Hydroxypropyl)-4-methylbenzenesulfonamide | 13379-98-1.

- (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - ResearchGate.

- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences.

- Analytical Quality-by-Design Based Method Development for the Analysis of Formoterol, Budesonide, and Related Compounds Using.

Sources

- 1. Carbonic anhydrase inhibitors. Sulfonamide diuretics revisited—old leads for new applications? - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases | MDPI [mdpi.com]

- 4. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. youtube.com [youtube.com]

- 7. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. 4-(3-Hydroxypropyl)benzene-1-sulfonamide | C9H13NO3S | CID 15707360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. assaygenie.com [assaygenie.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) (ab283387) [abcam.co.jp]

- 18. researchgate.net [researchgate.net]

- 19. tis.wu.ac.th [tis.wu.ac.th]

- 20. lcms.cz [lcms.cz]

- 21. Development of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives utilizing tail/dual-tail approaches as novel carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical and Synthetic Profile of 4-(3-Hydroxypropyl)benzenesulfonamide: A Versatile Pharmaceutical Intermediate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Process Guide

Executive Summary

In modern medicinal chemistry, bifunctional intermediates serve as the architectural scaffolding for complex active pharmaceutical ingredients (APIs). 4-(3-Hydroxypropyl)benzenesulfonamide (CAS: 135832-46-1) is a highly versatile building block characterized by two distinct reactive poles: a primary alcohol and a primary sulfonamide. This dual functionality allows orthogonal modifications, making it a critical precursor in the synthesis of sulfonamide-based therapeutics, particularly carbonic anhydrase inhibitors (CAIs) and targeted receptor agonists.

This whitepaper provides an authoritative, field-proven guide to the physicochemical properties, process-scale synthesis, and downstream functionalization of this critical intermediate.

Structural and Physicochemical Properties

Understanding the intrinsic properties of 4-(3-hydroxypropyl)benzenesulfonamide is essential for predicting its behavior in both synthetic workflows and biological systems. The molecule features a rigid benzenesulfonamide core—a well-established zinc-binding pharmacophore—linked to a flexible 3-hydroxypropyl chain that can be oxidized, alkylated, or converted into a leaving group.

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters of the compound, verified against [1] and [2].

| Property | Value / Description |

| IUPAC Name | 4-(3-hydroxypropyl)benzenesulfonamide |

| CAS Number | 135832-46-1 |

| Molecular Formula | C₉H₁₃NO₃S |

| Molecular Weight | 215.27 g/mol |

| Melting Point | 95.5 °C |

| Boiling Point | 420.6 °C (Predicted) |

| Density | 1.302 g/cm³ (Predicted) |

| Topological Polar Surface Area (TPSA) | 88.8 Ų |

| SMILES String | O=S(C1=CC=C(CCCO)C=C1)(N)=O |

Process Chemistry & Synthetic Workflow

The synthesis of 4-(3-hydroxypropyl)benzenesulfonamide from commercially available 3-phenyl-1-propanol requires a carefully orchestrated sequence of protection, electrophilic aromatic substitution, amidation, and deprotection.

Causality of Experimental Design

A common pitfall in novice synthesis is attempting direct chlorosulfonation of 3-phenyl-1-propanol. The free hydroxyl group will aggressively react with chlorosulfonic acid to form an alkyl sulfate ester, leading to intractable mixtures. Therefore, temporary protection of the primary alcohol as an acetate ester is mandatory to preserve the aliphatic chain while directing the electrophilic attack exclusively to the para-position of the aromatic ring.

Step-by-Step Methodology

Step 1: Protection (Acetylation)

-

Charge a dry reactor with 3-phenyl-1-propanol (1.0 eq) and pyridine (1.5 eq) in dichloromethane (DCM).

-

Cool to 0 °C and add acetic anhydride (1.2 eq) dropwise to control the mild exotherm.

-

Stir at room temperature for 2 hours.

-

Self-Validating Checkpoint: Perform TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.2) must completely convert to the less polar acetate (Rf ~0.7). Wash with 1N HCl to remove pyridine, concentrate to yield 3-phenylpropyl acetate.

Step 2: Chlorosulfonation

-

Cool chlorosulfonic acid (4.0 eq) to 0 °C in a flask equipped with a gas scrubber (to neutralize HCl gas).

-

Add 3-phenylpropyl acetate neat, dropwise over 1 hour. The steric bulk of the propyl chain directs the incoming sulfonyl group to the para-position.

-

Warm to room temperature and stir for 3 hours.

-

Self-Validating Checkpoint: Carefully quench a 0.1 mL aliquot over ice. Extraction with EtOAc should yield a single highly UV-active spot on TLC, confirming 4-(3-acetoxypropyl)benzenesulfonyl chloride.

Step 3: Amidation

-

Pour the bulk reaction mixture slowly over crushed ice to precipitate the sulfonyl chloride.

-

Immediately dissolve the wet cake in THF and add to a vigorously stirring solution of 28% aqueous ammonia (10.0 eq) at 0 °C.

-

Self-Validating Checkpoint: The biphasic mixture will clarify as the sulfonamide forms. Evaporate the THF to precipitate 4-(3-acetoxypropyl)benzenesulfonamide.

Step 4: Deprotection (Hydrolysis)

-

Suspend the intermediate in a 1:1 mixture of Methanol and 2N NaOH (aq).

-

Reflux for 2 hours to hydrolyze the acetate ester. The sulfonamide remains stable under these basic conditions.

-

Cool and acidify to pH 4 with 2N HCl to precipitate the final product. Filter and recrystallize from ethanol.

Synthetic workflow of 4-(3-hydroxypropyl)benzenesulfonamide.

Downstream Functionalization: Pathway to Carbonic Anhydrase Inhibitors

The true value of 4-(3-hydroxypropyl)benzenesulfonamide lies in its downstream utility. By oxidizing the primary alcohol, chemists can generate 3-(4-sulfamoylphenyl)propanoic acid (CAS: 90610-69-8) [3]. This specific carboxylic acid is a documented inhibitor of beta-class carbonic anhydrase enzymes, making it highly relevant in antifungal and antibacterial drug discovery [4].

TEMPO-Catalyzed Oxidation Protocol

To avoid heavy metal contamination (e.g., Chromium from Jones reagent) in pharmaceutical intermediates, a TEMPO/NaClO oxidation is the industry standard.

-

Dissolve 4-(3-hydroxypropyl)benzenesulfonamide (1.0 eq) in a biphasic mixture of DCM and Water (1:1).

-

Add TEMPO (0.05 eq) and KBr (0.1 eq). Cool to 0 °C.

-

Add aqueous NaClO (bleach, 2.5 eq) dropwise. Maintain the pH of the aqueous layer between 9.0 and 9.5 using saturated NaHCO₃.

-

Causality of pH Control: If the pH drops below 8, hypochlorous acid (HOCl) dominates, leading to unwanted chlorination of the aromatic ring. If the pH exceeds 10, the oxidation rate plummets.

-

Quench with sodium thiosulfate, separate the aqueous layer, and acidify to pH 2 to precipitate 3-(4-sulfamoylphenyl)propanoic acid.

Downstream oxidation pathway to carbonic anhydrase inhibitors.

Analytical and Quality Control Protocols

To ensure the trustworthiness of the synthesized batch, the following self-validating analytical suite must be employed.

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Gradient elution from 5% to 95% Acetonitrile in Water (both containing 0.1% TFA) over 15 minutes.

-

Detection: Dual-wavelength UV at 220 nm (sulfonamide absorbance) and 254 nm (aromatic core).

-

Validation: The target compound elutes significantly earlier than the acetate-protected intermediate due to the polar hydroxyl group.

Nuclear Magnetic Resonance (¹H NMR)

-

Solvent: DMSO-d₆

-

Key Assignments:

-

δ 7.75 (d, 2H): Aromatic protons ortho to the electron-withdrawing sulfonamide group.

-

δ 7.40 (d, 2H): Aromatic protons ortho to the alkyl chain.

-

δ 7.25 (s, 2H): Sulfonamide -NH₂ (exchanges with D₂O).

-

δ 4.50 (t, 1H): Hydroxyl -OH (exchanges with D₂O).

-

δ 3.40 (m, 2H): Aliphatic -CH₂- adjacent to the hydroxyl group.

-

References

-

National Center for Biotechnology Information (PubChem). "4-(3-Hydroxypropyl)benzene-1-sulfonamide | CID 15707360." PubChem Database. Available at:[Link][1]

-

National Center for Biotechnology Information (PubChem). "3-(4-Sulfamoylphenyl)propanoic acid | CID 3161908." PubChem Database. Available at:[Link] [3]

-

AA Blocks. "90610-69-8 | 3-(4-Sulfamoylphenyl)propanoic acid." (Referencing: Carbonic anhydrase inhibitors: inhibition of the beta-class enzyme from the yeast Saccharomyces cerevisiae with sulfonamides and sulfamates. Bioorganic & Medicinal Chemistry, 2009). Available at:[Link] [4]

Synthesis and Process Chemistry of 4-(3-Hydroxypropyl)benzenesulfonamide: A Technical Guide

Executive Summary

The compound 4-(3-Hydroxypropyl)benzenesulfonamide (CAS No. 135832-46-1) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and drug development[1][2]. Featuring both a primary alcohol and a primary sulfonamide, it serves as a critical intermediate for synthesizing complex active pharmaceutical ingredients (APIs), particularly those requiring zinc-binding motifs (e.g., carbonic anhydrase inhibitors) or specific hydrogen-bonding networks[3].

This whitepaper provides an authoritative, step-by-step technical guide to the synthesis of 4-(3-hydroxypropyl)benzenesulfonamide. By evaluating retrosynthetic pathways and detailing a highly scalable, self-validating experimental protocol, this guide equips process chemists with the mechanistic insights necessary to optimize yield, purity, and safety.

Retrosynthetic Analysis & Pathway Selection

When designing a synthesis route for para-substituted alkylbenzenesulfonamides, two primary strategies emerge:

-

The Diazotization/Meerwein Approach: Starting from 3-(4-aminophenyl)propan-1-ol (CAS 14572-92-0)[4][5], the aniline amine is diazotized and subsequently reacted with sulfur dioxide and copper(II) chloride to form the sulfonyl chloride, followed by amination. While this guarantees absolute para-regioselectivity, the use of SO₂ gas and copper catalysts complicates industrial scaling and environmental compliance.

-

The Chlorosulfonation Approach (Recommended): Starting from the highly accessible 3-phenyl-1-propanol, the aromatic ring undergoes electrophilic aromatic substitution via chlorosulfonic acid[6][7]. Because the alkyl chain is an ortho/para-directing group, and the bulky propyl chain provides significant steric hindrance at the ortho position, the reaction is highly para-selective.

Mechanistic Imperative: Direct chlorosulfonation of 3-phenyl-1-propanol is unviable because chlorosulfonic acid will violently react with the free primary hydroxyl group, yielding unwanted alkyl sulfates or chlorides[8]. Therefore, a transient protecting group (such as an acetate ester) is strictly required to mask the alcohol during the introduction of the sulfonyl chloride moiety.

Caption: Four-step synthesis pathway of 4-(3-Hydroxypropyl)benzenesulfonamide via chlorosulfonation.

Detailed Experimental Methodologies

The following protocols represent a robust, self-validating system designed to maximize the yield of the target molecule (Molecular Weight: 215.27 g/mol )[2][9].

Step 1: O-Acetylation (Hydroxyl Protection)

Objective: Mask the nucleophilic hydroxyl group to prevent side reactions with chlorosulfonic acid.

-

Procedure: To a stirred solution of 3-phenyl-1-propanol (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add pyridine (1.5 equiv) followed by the dropwise addition of acetic anhydride (1.2 equiv).

-

Reaction Dynamics: Allow the mixture to warm to room temperature and stir for 4 hours. The reaction is driven to completion by the nucleophilic acyl substitution mechanism, with pyridine acting as both a base and a nucleophilic catalyst.

-

Workup: Quench with 1M HCl to remove residual pyridine, wash with saturated NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield 3-phenylpropyl acetate as a colorless oil.

Step 2: Electrophilic Chlorosulfonation

Objective: Introduce the sulfonyl chloride group selectively at the para position.

-

Procedure: Cool neat chlorosulfonic acid (ClSO₃H, 4.0 equiv) to 0 °C under an inert argon atmosphere. Slowly add 3-phenylpropyl acetate (1.0 equiv) dropwise over 30 minutes to manage the highly exothermic reaction and control the release of HCl gas.

-

Reaction Dynamics: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 3 hours. The excess chlorosulfonic acid acts as both the reagent and the solvent, driving the equilibrium toward the sulfonyl chloride rather than the sulfonic acid[7][8].

-

Workup (Critical Safety Step): Carefully pour the reaction mixture over vigorously stirred crushed ice. Extract the resulting aqueous suspension with DCM. Wash the organic layer with cold water and brine, dry over MgSO₄, and concentrate to afford 4-(3-acetoxypropyl)benzenesulfonyl chloride . Note: Use immediately in the next step to prevent hydrolysis.

Caption: Experimental workflow and safety-critical steps for the chlorosulfonation phase.

Step 3: Amination

Objective: Convert the reactive sulfonyl chloride into a stable sulfonamide.

-

Procedure: Dissolve the crude 4-(3-acetoxypropyl)benzenesulfonyl chloride in tetrahydrofuran (THF) and cool to 0 °C. Add aqueous ammonia (28% NH₃, 5.0 equiv) dropwise.

-

Reaction Dynamics: The strong nucleophilicity of ammonia rapidly displaces the chloride ion. The biphasic system is stirred vigorously for 2 hours at room temperature.

-

Workup: Evaporate the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (EtOAc), wash with brine, dry, and concentrate to yield 4-(3-acetoxypropyl)benzenesulfonamide .

Step 4: Deprotection (Ester Hydrolysis)

Objective: Cleave the acetate ester to liberate the target primary alcohol.

-

Procedure: Dissolve the protected sulfonamide in a 1:1 mixture of methanol and water. Add sodium hydroxide (NaOH, 3.0 equiv) and stir at room temperature for 4 hours.

-

Reaction Dynamics: Base-catalyzed saponification selectively cleaves the ester without affecting the robust sulfonamide linkage.

-

Workup: Neutralize the mixture with 1M HCl to pH 7. Extract with EtOAc, dry over MgSO₄, and concentrate. Purify via recrystallization (e.g., from EtOAc/Hexanes) or silica gel chromatography to afford pure 4-(3-hydroxypropyl)benzenesulfonamide [1][9].

Quantitative Data & Physicochemical Properties

To ensure rigorous quality control during scale-up, the following table summarizes the expected quantitative metrics for the synthesis and the verified physicochemical properties of the final API intermediate[1][2][3].

| Parameter / Step | Value / Description |

| Chemical Formula | C₉H₁₃NO₃S |

| Molecular Weight | 215.27 g/mol |

| SMILES String | O=S(C1=CC=C(CCCO)C=C1)(N)=O |

| Melting Point | 95.5 °C |

| Predicted Boiling Point | 420.6 ± 47.0 °C |

| Predicted Density | 1.302 ± 0.06 g/cm³ |

| Step 1 (Acetylation) Yield | > 95% (Colorless oil) |

| Step 2 (Chlorosulfonation) Yield | 75 - 85% (Viscous oil/solid) |

| Step 3 (Amination) Yield | 85 - 90% (White solid) |

| Step 4 (Deprotection) Yield | > 90% (White crystalline solid) |

| Storage Conditions | Sealed in dry conditions, 2-8 °C |

Table 1: Physicochemical properties and expected step-wise yields for 4-(3-hydroxypropyl)benzenesulfonamide.

Conclusion

The four-step synthesis of 4-(3-hydroxypropyl)benzenesulfonamide leveraging the chlorosulfonation of a protected 3-phenyl-1-propanol derivative provides a highly scalable, economically viable, and regioselective pathway. By strictly adhering to the protective group strategy, process chemists can avoid the catastrophic side reactions associated with free hydroxyls in the presence of chlorosulfonic acid, thereby ensuring high purity of the final bifunctional intermediate.

References

-

PubChem (NIH). 4-(3-Hydroxypropyl)benzene-1-sulfonamide | C9H13NO3S | CID 15707360. Retrieved from:[Link]

-

National Institutes of Health (PMC). Nucleophile Assisting Leaving Groups: A Strategy for Aliphatic 18F-Fluorination (Chlorosulfonation methodologies). Retrieved from:[Link]

-

American Chemical Society (ACS). Nucleophile Assisting Leaving Groups: A Strategy for Aliphatic 18F-Fluorination. Retrieved from:[Link]

Sources

- 1. 4-(3-hydroxypropyl)Benzenesulfonamide CAS#: 135832-46-1 [m.chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. 4-(3-Hydroxypropyl)benzene-1-sulfonamide | C9H13NO3S | CID 15707360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Nucleophile Assisting Leaving Groups: A Strategy for Aliphatic 18F-Fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

The Benzenesulfonamide Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide: 4-(3-Hydroxypropyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(3-hydroxypropyl)benzenesulfonamide, a molecule of significant interest within the broader class of benzenesulfonamides. We will delve into its chemical identity, synthesis, and the extensive therapeutic potential of its structural class, grounding the discussion in established scientific principles and methodologies. This document is designed to serve as a foundational resource for professionals engaged in medicinal chemistry and drug discovery.

The benzenesulfonamide moiety is a privileged scaffold in drug development, forming the structural basis for a wide range of therapeutic agents.[1][2] Its prevalence stems from a combination of synthetic accessibility and versatile biochemical interactions. The sulfonamide group (-SO₂NH₂) is a key pharmacophore, capable of acting as a hydrogen bond donor and acceptor. Critically, in its primary or secondary form, it can function as a potent zinc-binding group, enabling the targeted inhibition of metalloenzymes.[1] This has led to the successful development of drugs targeting diverse pathologies, including bacterial infections, cancer, glaucoma, and epilepsy.[1][3]

Physicochemical Profile of 4-(3-Hydroxypropyl)benzenesulfonamide

A thorough understanding of a compound's physical and chemical properties is fundamental to its development as a therapeutic agent.

IUPAC Nomenclature and Structural Identity

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 4-(3-hydroxypropyl)benzenesulfonamide .[4] Its structure consists of a central benzene ring substituted at the 1-position with a sulfonamide group and at the 4-position with a 3-hydroxypropyl chain.

Key Structural Identifiers:

-

SMILES: C1=CC(=CC=C1CCCO)S(=O)(=O)N[4]

Core Physicochemical Properties

The properties summarized below are critical for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Weight | 215.27 g/mol | [4][5] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

| Rotatable Bond Count | 4 | [4] |

| Topological Polar Surface Area (TPSA) | 88.8 Ų | [4] |

| XLogP3 | 0.2 | [4] |

Synthesis and Characterization

The synthesis of 4-(3-hydroxypropyl)benzenesulfonamide can be approached through several established organic chemistry routes. The following protocol represents a logical and efficient pathway, designed for clarity and reproducibility.

Synthesis Workflow

The synthesis is conceptualized as a multi-step process starting from a commercially available precursor. The key challenge is the selective functionalization of the benzene ring without interfering with the hydroxyl group, often necessitating the use of protecting groups.

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative method. Each step is accompanied by an explanation of its chemical logic, a cornerstone of a self-validating and trustworthy experimental design.

Step 1: Protection of the Hydroxyl Group

-

Procedure: To a solution of 3-phenylpropan-1-ol in dichloromethane (DCM), add 1.2 equivalents of triethylamine followed by the dropwise addition of 1.1 equivalents of tert-butyldimethylsilyl chloride (TBDMSCl). Stir the reaction at room temperature for 4-6 hours, monitoring by Thin Layer Chromatography (TLC). Upon completion, wash the reaction with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected intermediate.

-

Causality: The hydroxyl group is reactive towards chlorosulfonic acid. Protection with a silyl ether group prevents side reactions during the subsequent sulfonation step. TBDMSCl is chosen for its stability under neutral/basic conditions and ease of removal under acidic conditions.

Step 2: Electrophilic Aromatic Substitution (Chlorosulfonation)

-

Procedure: Cool the protected intermediate from Step 1 in a DCM solution to 0°C. Add 2.2 equivalents of chlorosulfonic acid dropwise, maintaining the temperature.[3] After the addition is complete, allow the reaction to stir at room temperature for 2 hours.[3] Carefully pour the reaction mixture onto crushed ice to quench the excess reagent. Extract the product with DCM, dry the organic layer, and concentrate to yield the sulfonyl chloride.

-

Causality: Chlorosulfonic acid is a powerful electrophile that regioselectively adds a -SO₂Cl group to the para position of the alkyl-substituted benzene ring due to the ortho-, para-directing nature of the alkyl group.

Step 3: Sulfonamide Formation (Ammonolysis)

-

Procedure: Dissolve the sulfonyl chloride from Step 2 in a suitable solvent like tetrahydrofuran (THF). Cool the solution to 0°C and bubble ammonia gas through the solution or add an excess of concentrated ammonium hydroxide. Stir vigorously for 1-2 hours. Monitor for the disappearance of the sulfonyl chloride starting material by TLC.

-

Causality: The highly electrophilic sulfur of the sulfonyl chloride is readily attacked by the nucleophilic ammonia, displacing the chloride and forming the stable sulfonamide bond.

Step 4: Deprotection of the Hydroxyl Group

-

Procedure: Dissolve the silyl-protected sulfonamide from Step 3 in THF. Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 equivalents) and stir at room temperature for 1-3 hours. Alternatively, mild acidic conditions (e.g., acetic acid in THF/water) can be used. After deprotection is complete, perform an aqueous workup and purify the final product by column chromatography or recrystallization.

-

Causality: The fluoride ion in TBAF has a very high affinity for silicon, leading to the clean and efficient cleavage of the TBDMS ether, liberating the desired primary alcohol.

Therapeutic Potential and Mechanisms of Action

While specific biological data for 4-(3-hydroxypropyl)benzenesulfonamide is emerging, the extensive research on the benzenesulfonamide class provides a strong basis for its potential applications.[6][7]

Carbonic Anhydrase Inhibition

A primary mechanism of action for many benzenesulfonamides is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[3]

-

Anticancer Applications: Tumor-associated isoforms CA IX and XII are overexpressed under hypoxic conditions and contribute to the acidification of the tumor microenvironment, which promotes tumor growth and metastasis.[1] Benzenesulfonamides, by mimicking the transition state of the CO₂ hydration reaction and coordinating to the active site zinc ion, can effectively inhibit these isoforms.

Caption: Role of CA IX in the tumor microenvironment and its inhibition.

-

Quantitative Data: CA Inhibition by Benzenesulfonamide Analogs The following table presents inhibition data for representative benzenesulfonamide derivatives against key human (h) CA isoforms, demonstrating the potency of this chemical class.[8]

| Compound Class | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| Benzenesulfonamide Deriv. A | 49.3 - 6459 | 5.1 - 4171 | 9.4 - 945.1 | 5.2 - 1159 |

| Benzenesulfonamide Deriv. B | >10000 | 8.9 | 25.4 | 4.5 |

| Acetazolamide (Standard) | 250 | 12.1 | 25.8 | 5.7 |

Data adapted from studies on structurally related benzenesulfonamide derivatives to illustrate potential activity ranges.[8]

Antibacterial Activity

The original therapeutic success of sulfonamides was as antibacterial agents. They function as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.

-

Mechanism of Action: Bacteria synthesize folic acid de novo, a pathway not present in humans. Para-aminobenzoic acid (PABA) is a key substrate for DHPS. Due to their structural similarity to PABA, sulfonamides bind to the active site of DHPS, blocking the synthesis of dihydropteroic acid, a precursor to folic acid. This ultimately halts bacterial replication.[1]

Caption: Competitive inhibition of DHPS by benzenesulfonamides.

Conclusion and Future Directions

4-(3-Hydroxypropyl)benzenesulfonamide is a compound built upon a scaffold of immense pharmacological importance. Its structure combines the proven zinc-binding capability of the sulfonamide group with a flexible hydroxypropyl tail, which can be further functionalized to optimize binding affinity, selectivity, and pharmacokinetic properties. Based on the robust data available for its chemical class, this molecule and its derivatives represent promising leads for continued investigation, particularly in the fields of oncology and infectious diseases. Future research should focus on its specific inhibitory profile against a panel of metalloenzymes and its efficacy in relevant cellular and preclinical models.

References

-

Benzenesulfonamide: Structure, Properties, and Applications. Jinli Chemical. [Link]

-

Pansare, D. N., & Shelke, R. N. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen. [Link]

-

Gül, M., et al. (2020). Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. Journal of Biomolecular Structure & Dynamics, 39(15), 5449-5460. [Link]

-

Wang, M., et al. (2023). Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents. Bioorganic & Medicinal Chemistry Letters, 88, 129290. [Link]

-

PubChem. (n.d.). 4-(3-Hydroxypropyl)benzene-1-sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

MilliporeSigma. (n.d.). N-(3-HYDROXY-PROPYL)-4-METHYL-BENZENESULFONAMIDE. Fluorochem. [Link]

-

PubChem. (n.d.). p-Hydroxybenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Angapelly, S., et al. (2018). Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 779-789. [Link]

-

Rutkauskas, K., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. [Link]

-

U.S. Environmental Protection Agency. (2023). Benzenesulfonamide, 3-amino-4-hydroxy-N-(1-methylethyl)-. Substance Details - SRS. [Link]

-

Khan, I. U., et al. (2010). N-(4-Hydroxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o1056. [Link]

-

Abdel-Aziz, A. K., et al. (2022). Development of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives utilizing tail/dual-tail approaches as novel carbonic anhydrase inhibitors. European Journal of Medicinal Chemistry, 238, 114412. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benzenesulfonamide: Structure, Properties, and Applications_Industry News_News_Jinli Chemical [en.jinlichemical.com]

- 3. Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives | IntechOpen [intechopen.com]

- 4. 4-(3-Hydroxypropyl)benzene-1-sulfonamide | C9H13NO3S | CID 15707360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives utilizing tail/dual-tail approaches as novel carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 4-(3-Hydroxypropyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Foreword

4-(3-Hydroxypropyl)benzenesulfonamide is a bifunctional organic molecule that marries the well-established pharmacological potential of the benzenesulfonamide core with the synthetic versatility of a primary alcohol. The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, famously integral to sulfa drugs and a privileged structure for targeting metalloenzymes like carbonic anhydrase.[1] The introduction of a 3-hydroxypropyl chain provides a handle for further molecular elaboration, potentially modulating the compound's physicochemical properties such as solubility and its pharmacokinetic profile.

This technical guide offers a detailed examination of the known and predicted physical and chemical properties of 4-(3-Hydroxypropyl)benzenesulfonamide. Recognizing the current scarcity of published experimental data for this specific molecule, this document integrates theoretical predictions and established principles of organic chemistry to provide a robust resource. Detailed, field-proven experimental protocols are provided to empower researchers to determine these properties in their own laboratories, ensuring a self-validating system of scientific inquiry.

Compound Identification and Structural Attributes

A precise identification of a chemical entity is the foundation of all subsequent scientific investigation. The following provides the key identifiers for 4-(3-Hydroxypropyl)benzenesulfonamide.

| Identifier | Value | Reference |

| IUPAC Name | 4-(3-Hydroxypropyl)benzenesulfonamide | [2] |

| CAS Number | 135832-46-1 | [3] |

| Molecular Formula | C₉H₁₃NO₃S | [3] |

| Molecular Weight | 215.27 g/mol | [3] |

| SMILES | C1=CC(=CC=C1CCCO)S(=O)(=O)N | [2] |

| InChI | InChI=1S/C9H13NO3S/c10-14(12,13)9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,1-2,7H2,(H2,10,12,13) | [2] |

Physical Properties: A Blend of Prediction and Practical Guidance

While specific experimental data for 4-(3-Hydroxypropyl)benzenesulfonamide is not extensively documented, its physical properties can be reliably predicted based on its structure and by analogy to related compounds. Commercial availability as a solid substance provides a key initial data point.

Table 1: Summary of Physical Properties

| Property | Predicted/Inferred Value | Rationale & Context |

| Physical Form | White to off-white crystalline solid | Based on information from chemical suppliers. |

| Melting Point | Estimated: 100-150 °C | The presence of strong hydrogen bond donors (-OH, -NH₂) and acceptors (=O) combined with a rigid aromatic core suggests a relatively high melting point. For context, the parent compound, benzenesulfonamide, melts at 150-152 °C.[4] |

| Boiling Point | High, with probable decomposition | Significant intermolecular forces (hydrogen bonding) and a relatively high molecular weight predict a high boiling point. It is likely that the compound will decompose before boiling under atmospheric pressure. |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., Methanol, Ethanol, DMSO) | The polar hydroxyl and sulfonamide groups confer some aqueous solubility, while the benzene ring and propyl chain contribute to its lipophilicity. Sulfonamides are generally known to have limited water solubility.[5] |

| pKa (Acidity) | Estimated: ~10 | The sulfonamide proton (-SO₂NH₂) is weakly acidic. The pKa of benzenesulfonamide is approximately 10.1.[4] The electron-donating nature of the alkyl substituent is expected to have a minimal effect on this value. |

Experimental Protocol for Melting Point Determination

The melting point is a fundamental physical property that serves as a critical indicator of a compound's purity. A narrow melting range (typically 0.5-1°C) is indicative of a high-purity substance.

Methodology: Capillary Method using a Digital Melting Point Apparatus

This protocol describes a standard and reliable method for determining the melting point range of a solid organic compound.

-

Sample Preparation:

-

Ensure the 4-(3-Hydroxypropyl)benzenesulfonamide sample is completely dry, as moisture can depress the melting point.

-

Finely crush the crystalline sample into a powder using a mortar and pestle.

-

Tap the open end of a glass capillary tube into the powder to introduce a small amount of the sample.

-

Compact the sample to a height of 2-3 mm at the sealed end of the capillary by gently tapping it on a hard surface.

-

-

Instrument Setup and Measurement:

-

Insert the packed capillary tube into the heating block of a calibrated digital melting point apparatus.

-

For an unknown compound, a preliminary rapid heating can be performed to approximate the melting point.

-

For an accurate measurement, heat the block to about 20°C below the anticipated melting point, then reduce the heating rate to 1-2°C per minute.

-

Record the temperature at which the first sign of melting is observed (the point at which the solid begins to liquefy).

-

Continue heating and record the temperature at which the last crystal melts completely.

-

-

Reporting:

-

The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction.

-

Diagram 1: Experimental Workflow for Melting Point Determination

Caption: Workflow for Melting Point Determination.

Experimental Protocol for Aqueous Solubility Determination

The aqueous solubility of a drug candidate is a critical parameter influencing its absorption and bioavailability. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Methodology: Shake-Flask Equilibrium Solubility

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 4-(3-Hydroxypropyl)benzenesulfonamide to a series of vials containing a precise volume of the desired aqueous media (e.g., deionized water, 0.1 M HCl, phosphate-buffered saline at pH 7.4). The excess solid ensures that equilibrium with the solid phase is maintained.

-

Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a period sufficient to reach equilibrium (typically 24 to 72 hours).

-

-

Sample Collection and Phase Separation:

-

Following equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PVDF) to remove any microscopic undissolved particles.

-

-

Quantification:

-

Prepare a series of standard solutions of 4-(3-Hydroxypropyl)benzenesulfonamide of known concentrations.

-

Analyze both the filtered sample and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the filtered sample.

-

-

Reporting:

-

The solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) for each medium at the specified temperature.

-

Diagram 2: Logical Flow for Shake-Flask Solubility Assay

Caption: Logical Flow for Shake-Flask Solubility Assay.

Chemical Properties and Reactivity Profile

The chemical behavior of 4-(3-Hydroxypropyl)benzenesulfonamide is defined by the interplay of its two key functional groups: the primary alcohol and the benzenesulfonamide.

Reactivity of the Primary Alcohol

The terminal hydroxyl group is a site of rich chemical reactivity, allowing for a variety of transformations:

-

Oxidation: This primary alcohol can be selectively oxidized to the corresponding aldehyde, 4-(3-oxopropyl)benzenesulfonamide, using mild oxidizing agents like pyridinium chlorochromate (PCC). More forceful oxidation, for instance with potassium permanganate (KMnO₄) or chromic acid, will lead to the formation of the carboxylic acid, 3-(4-sulfamoylphenyl)propanoic acid.

-

Esterification: In the presence of an acid catalyst, it will react with carboxylic acids to form esters. Alternatively, it can be acylated using more reactive acyl halides or anhydrides in the presence of a base.

-

Substitution Reactions: The hydroxyl group is a poor leaving group but can be activated by protonation in acidic media or by conversion to a sulfonate ester (e.g., tosylate or mesylate). This allows for nucleophilic substitution to introduce a range of other functional groups.

Reactivity of the Benzenesulfonamide Moiety

The benzenesulfonamide group imparts several key chemical characteristics:

-

Acidity: The N-H proton of the sulfonamide is acidic due to the strong electron-withdrawing effect of the two sulfonyl oxygens. This allows for deprotonation with a suitable base to form a sulfonamidate anion, which can then act as a nucleophile. The pKa is estimated to be around 10.[4]

-

N-Functionalization: The sulfonamide nitrogen can be alkylated or arylated, typically after deprotonation.

-

Stability: The sulfonamide bond is chemically robust and resistant to hydrolysis under mild conditions. Cleavage typically requires harsh acidic or basic conditions.

Spectroscopic Characterization: A Predictive Analysis

While a definitive experimental spectral library for 4-(3-Hydroxypropyl)benzenesulfonamide is not currently available, a detailed prediction of its spectral features can be made based on its molecular structure. This serves as a valuable guide for researchers in confirming the identity and purity of synthesized material.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR (in DMSO-d₆) | - Aromatic Protons: Two doublets (an AA'BB' system) between δ 7.3-8.0 ppm. - Sulfonamide Protons (-SO₂NH₂): A broad singlet, typically around δ 7.2 ppm. - Hydroxyl Proton (-OH): A triplet around δ 4.5 ppm (coupling to adjacent CH₂). - Methylene (-CH₂-OH): A quartet (or triplet of triplets) around δ 3.4 ppm. - Methylene (-CH₂-Ar): A triplet around δ 2.7 ppm. - Methylene (-CH₂-): A multiplet (quintet) around δ 1.8 ppm. |

| ¹³C NMR (in DMSO-d₆) | - Aromatic Carbons: Four signals expected between δ 120-150 ppm. - Methylene (-CH₂-OH): Signal around δ 60 ppm. - Methylene (-CH₂-Ar): Signal around δ 34 ppm. - Methylene (-CH₂-): Signal around δ 32 ppm. |

| FTIR Spectroscopy (KBr pellet) | - O-H Stretch (alcohol): Broad band around 3400 cm⁻¹. - N-H Stretch (sulfonamide): Two distinct bands around 3350 and 3250 cm⁻¹. - C-H Stretch (aromatic/aliphatic): Bands in the 2850-3100 cm⁻¹ region. - S=O Asymmetric & Symmetric Stretch: Two strong, sharp bands around 1330 cm⁻¹ and 1160 cm⁻¹. - C=C Aromatic Stretch: Peaks around 1600 and 1475 cm⁻¹. |

| Mass Spectrometry (ESI+) | - Molecular Ion [M+H]⁺: Expected at m/z 216. - Key Fragments: Loss of water (-18), ammonia (-17), and the SO₂ group (-64) are all plausible fragmentation pathways. |

Proposed Synthetic Route

A logical and efficient synthesis of 4-(3-Hydroxypropyl)benzenesulfonamide can be envisioned through a two-step process starting from a commercially available precursor.

Diagram 3: Proposed Synthesis of 4-(3-Hydroxypropyl)benzenesulfonamide

Caption: Proposed Synthesis of 4-(3-Hydroxypropyl)benzenesulfonamide.

Experimental Protocol:

-

Step 1: Chlorosulfonation of 3-Phenylpropan-1-ol

-

Rationale: This electrophilic aromatic substitution introduces the sulfonyl chloride group onto the aromatic ring, activated by the alkyl side chain.

-

Procedure:

-

In a fume hood, cool a round-bottom flask containing 3-phenylpropan-1-ol in an ice bath to 0°C.

-

With vigorous stirring, add chlorosulfonic acid dropwise via an addition funnel, ensuring the internal temperature does not exceed 5-10°C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Slowly and carefully pour the reaction mixture onto a stirred slurry of crushed ice.

-

The product, 4-(3-hydroxypropyl)benzenesulfonyl chloride, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

-

-

-

Step 2: Amination of 4-(3-Hydroxypropyl)benzenesulfonyl chloride

-

Rationale: The sulfonyl chloride is a reactive electrophile that readily undergoes nucleophilic attack by ammonia to form the sulfonamide.

-

Procedure:

-

Dissolve the crude 4-(3-hydroxypropyl)benzenesulfonyl chloride in a suitable solvent like tetrahydrofuran (THF) or acetone.

-

Cool the solution in an ice bath to 0°C.

-

Slowly add an excess of concentrated aqueous ammonia (ammonium hydroxide) dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, remove the organic solvent under reduced pressure.

-

The resulting aqueous slurry can be acidified to precipitate the product, which is then collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

-

References

-

(2004, October 15). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. PubMed. Retrieved from [Link]

-

(n.d.). Structural basis for the acidity of sulfonamides. Crystal structures of dibenzenesulfonamide and its sodium salt. ResearchGate. Retrieved from [Link]

-

(n.d.). The Role of the Acidity of N-Heteroaryl Sulfonamides as Inhibitors of Bcl-2 Family Protein–Protein Interactions. PMC. Retrieved from [Link]

-

(2019, May 29). accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. RSC Publishing. Retrieved from [Link]

-

(n.d.). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science (RSC Publishing). Retrieved from [Link]

-

(2026, February 24). SOLUBILITY OF SULPHONAMIDES. The BMJ. Retrieved from [Link]

-

(n.d.). Relative pKa values of the primary sulfonamide group across the series.... ResearchGate. Retrieved from [Link]

-

(n.d.). The pK a values of the sulfonamides studied | Download Table. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 4-(3-Hydroxypropyl)benzene-1-sulfonamide. Retrieved from [Link]

-

(2025, July 4). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). Benzenesulfonamide, 3-amino-. Retrieved from [Link]

-

(n.d.). Supporting information. The Royal Society of Chemistry. Retrieved from [Link]

-

(n.d.). 1 H NMR and 13 C NMR of the prepared compounds. | Download Table. ResearchGate. Retrieved from [Link]

-

(2014, October 28). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Retrieved from [Link]

-

(n.d.). Synthesis and characterization of some sulfonamide dervatives. Research India Publications. Retrieved from [Link]

-

PubChem. (n.d.). p-Hydroxybenzenesulfonamide. Retrieved from [Link]

-

(2022, August 5). Development of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives utilizing tail/dual-tail approaches as novel carbonic anhydrase inhibitors. PubMed. Retrieved from [Link]

-

(n.d.). Benzenesulfonamide. NIST WebBook. Retrieved from [Link]

-

(n.d.). Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities. Retrieved from [Link]

-

(n.d.). N-(4-Hydroxyphenyl)benzenesulfonamide. PMC. Retrieved from [Link]

-

Jining Kendray Chemical Technology Co.,Ltd. (n.d.). Benzenesulfonamide. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzenesulfonamide (CAS 98-10-2). Retrieved from [Link]

-

(2019, July 17). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen. Retrieved from [Link]

-

(n.d.). Synthesis of Poly(p‐Benzenesulphonamide) Part II Solid State Polymerisation of Aniline‐4‐Sulphochloride via a Sulphene intermediate. ResearchGate. Retrieved from [Link]

-